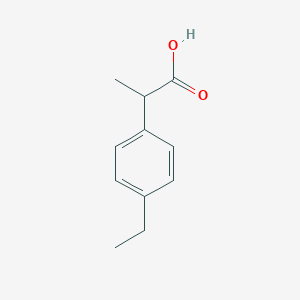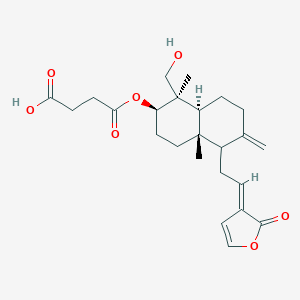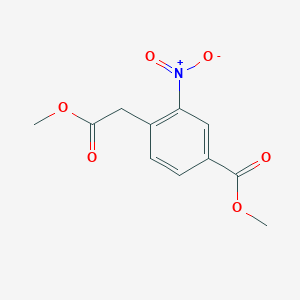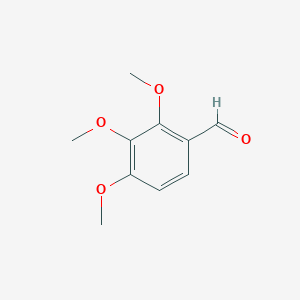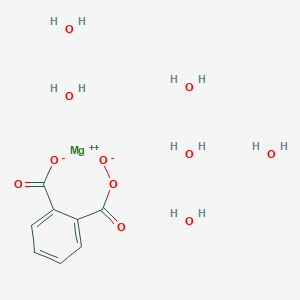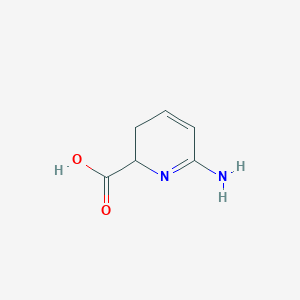
Rumbrin
Descripción general
Descripción
Rumbrin is a natural product found in Auxarthron umbrinum . It is a pyranone and its molecular formula is C20H20ClNO3 . It has a unique structure containing alpha-pyrone, tetraene, and pyrrole moieties .
Synthesis Analysis
Rumbrins are assembled by a highly reducing polyketide synthase (HRPKS) that uniquely incorporates a proline-derived pyrrolyl-CoA starter unit, followed by methylation and chlorination . Precursor-directed biosynthesis was able to yield a group of rumbrin analogues .
Molecular Structure Analysis
The molecular weight of Rumbrin is 357.8 g/mol . Its IUPAC name is 6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one . The InChI and SMILES strings provide a detailed view of the molecule’s structure .
Physical And Chemical Properties Analysis
Rumbrin is a red crystalline solid . More detailed physical and chemical properties are not available in the retrieved papers.
Aplicaciones Científicas De Investigación
HIV Inhibitor
Rumbrin has been identified as a potent inhibitor of HIV at the nanomolar level . This discovery was inspired by the presence of a human immunodeficiency virus (HIV)-Nef-associated gene in the rum cluster .
Lipid Peroxide Production Inhibitor
Rumbrin is a lipid peroxide production inhibitor . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage.
Calcium Accumulation Inhibitor
Rumbrin also acts as a calcium accumulation inhibitor . This means it can potentially regulate the amount of calcium in cells, which is crucial for various cellular functions.
Biosynthesis of Rumbrins
The biosynthetic gene cluster (BGC) of rumbrin and its isomer 12E-rumbrin from Auxarthron umbrinum DSM3193 has been identified . This knowledge can be used to produce rumbrin in a laboratory setting.
Production of Rumbrin Analogs
Rumbrin analogs can be produced through precursor-directed biosynthesis . These analogs could potentially have different or enhanced properties compared to rumbrin.
Genome Mining-Guided Drug Discovery
The study of rumbrin has provided a new strategy for genome mining-guided drug discovery . This approach could lead to the discovery of new drugs.
Mecanismo De Acción
Target of Action
Rumbrin, a cytoprotective substance, primarily targets the process of lipid peroxidation . Lipid peroxidation is a mechanism that leads to cell damage and is often associated with various diseases. By inhibiting this process, Rumbrin plays a crucial role in protecting cells from oxidative stress .
Mode of Action
Rumbrin interacts with its targets by preventing cell death caused by calcium overload . It exhibits a potent inhibitory activity against lipid peroxidation, a process that can lead to cell damage . This interaction results in the protection of cells from oxidative stress and the harmful effects of excessive calcium .
Biochemical Pathways
Rumbrin affects the biochemical pathways related to lipid peroxidation and calcium accumulation . By inhibiting lipid peroxidation, Rumbrin prevents the oxidative degradation of lipids, a process that can lead to cell damage . Additionally, by preventing calcium overload, Rumbrin helps maintain cellular homeostasis .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability and overall effectiveness of a drug
Result of Action
The primary result of Rumbrin’s action is the prevention of cell death caused by calcium overload . It also exhibits a potent inhibitory activity against lipid peroxidation in rat brain homogenate . These actions contribute to its cytoprotective effects .
Propiedades
IUPAC Name |
6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFAFAPFQNIRB-KDZWSXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rumbrin | |
CAS RN |
150206-14-7 | |
| Record name | Rumbrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Rumbrin and what are its potential applications?
A1: Rumbrin is a natural product isolated from the fungus Auxarthron umbrinum. [] It was discovered through a screening program seeking cytoprotective substances produced by microorganisms. [] Rumbrin exhibits potent inhibitory activity against lipid peroxidation and prevents cell death caused by calcium overload, suggesting potential applications in treating conditions related to oxidative stress and calcium dysregulation. []
Q2: What is known about the biosynthesis of Rumbrin?
A2: Research indicates that the biosynthesis of Rumbrin involves several key precursors. These include proline, which contributes to the pyrrole moiety; methionine, the source of methyl groups; and acetate, which forms the backbone of the molecule. [] Specifically, pyrrole-2-carboxylate has been confirmed as a direct precursor. [] Interestingly, Auxarthron umbrinum can incorporate modified precursors like 3- and 4-chloropyrrolecarboxylates into Rumbrin, offering a route to generate novel derivatives. []
Q3: What is the chemical structure of Rumbrin?
A3: Rumbrin possesses a unique chemical structure consisting of an α-pyrone ring, a tetraene chain, and a pyrrole moiety. [] This novel structure was determined through extensive NMR spectral analysis. [] Further investigation revealed that Rumbrin exists as different stereoisomers, with 12E-isorumbrin being a recently identified example. []
Q4: How does Rumbrin's structure influence its activity?
A4: Research suggests that the polyenyl 3-chloropyrrol moiety present in Rumbrin and its analog, Auxarconjugatin-B, is crucial for their selective cytotoxicity towards T-cell acute lymphoblastic leukemia (T-ALL) cells. [] This observation highlights the structure-activity relationship and the importance of the polyenyl 3-chloropyrrol group for Rumbrin's biological activity.
Q5: Has Rumbrin demonstrated any promising activity against specific cancer cells?
A5: Yes, studies show that Rumbrin exhibits selective cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cells. [] Importantly, Rumbrin and its synthetic analog, Ra#37, were found to disrupt the mitochondrial membrane potential in T-ALL cells, suggesting a potential mechanism for their anti-cancer activity. [] Furthermore, 3-chloro- and 3-bromo-isorumbrins, derivatives of Rumbrin, displayed enhanced activity against HeLa and A549 lung cancer cell lines compared to Rumbrin itself. [] This finding underscores the potential of generating Rumbrin analogs with improved therapeutic efficacy.
Q6: What are the known mechanisms of action of Rumbrin?
A6: While Rumbrin's exact mechanism of action remains an active area of research, studies suggest that it may exert its effects through multiple pathways. For instance, Rumbrin demonstrates potent inhibitory activity against lipid peroxidation, highlighting its potential as an antioxidant. [] Additionally, it prevents cell death caused by calcium overload, indicating a possible role in regulating cellular calcium homeostasis. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved in Rumbrin's biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



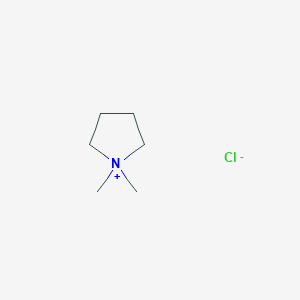


![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)


